1-adamantyl[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone
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Overview
Description
1-Adamantyl[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone is a complex organic compound that combines the unique structural features of adamantane, imidazole, and nitrophenyl groups
Preparation Methods
The synthesis of 1-adamantyl[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl and imidazole intermediates, followed by their coupling with the nitrophenyl group.
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Synthetic Routes and Reaction Conditions
Step 1: Preparation of 1-adamantyl intermediate through the functionalization of adamantane.
Step 2: Synthesis of the imidazole ring via cyclization reactions.
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Industrial Production Methods
Chemical Reactions Analysis
1-Adamantyl[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
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Types of Reactions
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.
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Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts, lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reagents.
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Major Products
- Oxidation products may include carboxylic acids or ketones.
- Reduction products may include amines or alcohols.
- Substitution products depend on the nature of the substituent introduced .
Scientific Research Applications
1-Adamantyl[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-adamantyl[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular membranes.
Comparison with Similar Compounds
1-Adamantyl[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- 1-Adamantyl[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanone
- 1-Adamantyl[1-(2-methylphenyl)-1H-imidazol-2-yl]methanone.
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Uniqueness
- The presence of the nitrophenyl group imparts unique electronic and steric properties, enhancing its reactivity and potential applications.
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-adamantyl-[1-(2-nitrophenyl)imidazol-2-yl]methanone |
InChI |
InChI=1S/C20H21N3O3/c24-18(20-10-13-7-14(11-20)9-15(8-13)12-20)19-21-5-6-22(19)16-3-1-2-4-17(16)23(25)26/h1-6,13-15H,7-12H2 |
InChI Key |
FVZNONVAJWDQHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C4=NC=CN4C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
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